molecular formula C8H11ClN2O2 B1421839 2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 1258652-47-9

2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No. B1421839
CAS RN: 1258652-47-9
M. Wt: 202.64 g/mol
InChI Key: ZRUXRCFTNFGGKB-UHFFFAOYSA-N
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Description

“2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1258652-47-9 . It has a molecular weight of 202.64 . The IUPAC name for this compound is 2-chloro-N-[(3,5-dimethyl-4-isoxazolyl)methyl]acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H11ClN2O2/c1-5-7(6(2)13-11-5)4-10-8(12)3-9/h3-4H2,1-2H3,(H,10,12) . This indicates that the compound contains a five-membered aromatic ring of isoxazole with atoms of nitrogen and oxygen .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis of New Compounds

  • Synthesis of New 2-(Oxiran-2-yl)-1,3-oxazoles : A study by Shablykin, Volosheniuk, and Brovarets (2018) discusses the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles through the reaction of a compound similar to 2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide, indicating its role in creating new chemical entities (Shablykin, Volosheniuk, & Brovarets, 2018).

Radiosynthesis and Agricultural Applications

  • Radiosynthesis of Herbicides and Safeners : Latli and Casida (1995) describe the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener using related chemical compounds, highlighting the potential use of this compound in the study of herbicides and their mechanisms (Latli & Casida, 1995).

Chemical Characterization and Modification

  • Study of By-products in Chemical Reactions : Research by Bai et al. (2013) investigates a by-product formed in the reaction involving a compound similar to this compound, emphasizing its role in chemical characterization studies (Bai et al., 2013).

Role in Dye Industry

  • Application in Dye Intermediates : Drabina et al. (2009) discuss the identification and synthesis of a compound related to this compound in the context of the dye industry, highlighting its importance in the synthesis of dye intermediates (Drabina et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Isoxazole derivatives, including “2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide”, have shown favorable biological activities and are being investigated for the development of novel compounds . These compounds have potential applications in various fields including medicinal, chemical, and material sciences . The important information presented in the retrieved data will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5-7(6(2)13-11-5)4-10-8(12)3-9/h3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUXRCFTNFGGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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